molecular formula C24H22N2O3S B2818177 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2097921-13-4

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2818177
CAS No.: 2097921-13-4
M. Wt: 418.51
InChI Key: NYVSVXMTYSUYAI-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted with a phenyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with an oxan-4-yl (tetrahydropyran) group and a thiophen-2-yl moiety.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c27-24(25-22(21-7-4-14-30-21)16-10-12-28-13-11-16)18-8-9-20-19(15-18)23(29-26-20)17-5-2-1-3-6-17/h1-9,14-16,22H,10-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSVXMTYSUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzoxazole 3-phenyl, 5-carboxamide (oxan-4-yl, thiophen-2-yl) ~423.5* High aromaticity; oxane enhances solubility
MMV1 (CntA inhibitor) Imidazo[2,1-b][1,3,4]thiadiazole Thiophen-2-yl, oxan-4-ylmethyl Not reported Rigid heterocyclic core; potential enzyme inhibition
Benzamide derivative Benzamide Morpholin-4-yl, thiophen-2-yl 310.39 Chair conformation morpholine; hydrogen bonding via N–H···O
Rivaroxaban-related compound Oxazolidinone Chlorothiophene, morpholino, trifluoromethyl 1066.68 High molecular weight; anticoagulant analog
5-Methylisoxazole derivative Isoxazole 5-methylthiophen-2-yl, diethylamino ~307.4* Ethyl ester precursor; moderate lipophilicity

*Calculated based on formula.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the ethyl ester in the 5-methylisoxazole derivative . However, the morpholine-containing benzamide derivative may exhibit superior solubility due to hydrogen-bonding capacity.
  • Lipophilicity: The thiophen-2-yl and phenyl groups enhance lipophilicity, favoring membrane permeability. This contrasts with the rivaroxaban analog , where polar oxazolidinone and trifluoromethyl groups may reduce passive diffusion.
  • Metabolic Stability: The benzoxazole core is less prone to oxidative metabolism compared to imidazo-thiadiazole (MMV1) or oxazolidinone systems .

Q & A

Q. What are the standard synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzoxazole core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
  • Step 2 : Introduction of the thiophene-oxan-4-ylmethyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or palladium-catalyzed cross-coupling).
  • Step 3 : Carboxamide functionalization at the 5-position via activation with reagents like EDC/HOBt, followed by reaction with appropriate amines. Critical parameters include solvent choice (dioxane or DMF), temperature control (20–80°C), and catalysts (e.g., triethylamine for neutralization) .

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structural identity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the connectivity of the benzoxazole, thiophene, and oxan-4-yl groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and oxane methylene protons (δ 3.2–4.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dioxane minimizes side reactions in coupling steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency. Base additives (e.g., K2_2CO3_3) neutralize acidic byproducts .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, 80°C for amidation) reduces decomposition of thermally sensitive intermediates .
  • Purification : Recrystallization from ethanol-DMF (4:1) or flash chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay Validation : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cellular assays) to confirm target specificity. For example, discrepancies in IC50_{50} values may arise from differences in protein binding or assay pH .
  • Purity Analysis : Re-test compounds with ≥98% purity (via HPLC) to exclude interference from synthetic byproducts .
  • Structural Analog Comparison : Evaluate activity of analogs (e.g., thiophene-to-furan substitutions) to identify critical pharmacophores. For instance, thiophene’s sulfur atom may enhance binding to cysteine-rich enzymes .

Q. How does the compound’s structure influence its binding affinity to biological targets?

  • Key Structural Features :
Moieties Role in Binding Evidence
Benzoxazole coreRigid planar structure facilitates π-π stacking with aromatic residues in enzyme active sites
Thiophene ringSulfur atom participates in hydrophobic interactions or hydrogen bonding with catalytic cysteine residues
Oxan-4-yl groupEnhances solubility and modulates pharmacokinetics via hydrogen bonding with solvent or transporters
  • Structure-Activity Relationship (SAR) : Modifying the oxan-4-yl group to smaller rings (e.g., tetrahydrofuran) reduces steric hindrance, improving binding to Factor Xa-like targets .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic routes?

  • Example : Yields for thiazolidinone intermediates range from 37% to 93% depending on substituents (). Electron-withdrawing groups (e.g., -Cl) on aryl rings stabilize intermediates, while bulky groups (e.g., -CF3_3) hinder cyclization .
  • Mitigation : Use computational modeling (DFT) to predict steric/electronic effects of substituents before synthesis .

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